Product packaging for (2-Pyrrolidin-1-ylphenyl)methanol(Cat. No.:CAS No. 73051-88-4)

(2-Pyrrolidin-1-ylphenyl)methanol

Cat. No.: B1601625
CAS No.: 73051-88-4
M. Wt: 177.24 g/mol
InChI Key: QXIYEQQTAPJDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Pyrrolidine-Containing Scaffolds in Chemical Research

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry and drug discovery. researchgate.netnih.gov Its prevalence is underscored by its presence in numerous FDA-approved drugs. nih.gov The significance of the pyrrolidine scaffold stems from several key features:

Stereochemistry and 3D Structure: The non-planar nature of the pyrrolidine ring and the potential for multiple stereogenic centers allow for the creation of molecules with well-defined three-dimensional shapes. researchgate.netnih.gov This is crucial for achieving specific and high-affinity interactions with biological targets like proteins. nih.gov

Physicochemical Properties: The pyrrolidine moiety can influence a molecule's solubility, lipophilicity, and other pharmacokinetic properties, which are critical for its efficacy as a potential therapeutic agent. nih.gov

Synthetic Versatility: The pyrrolidine ring can be synthesized through various methods, including the functionalization of pre-existing rings like proline or the construction from acyclic precursors. nih.gov This versatility allows chemists to create a diverse range of derivatives. nih.gov

Pyrrolidine-containing compounds are not only vital in medicinal chemistry but are also widely employed as ligands for transition metals, organocatalysts, and as chiral controllers in asymmetric synthesis. nih.gov The ability to introduce functionality in a stereoselective manner makes these scaffolds particularly valuable in the synthesis of complex, biologically active molecules. acs.org

Overview of Research Trajectories for (2-Pyrrolidin-1-ylphenyl)methanol and Related Analogs

Research involving this compound and its analogs primarily revolves around their application as chiral ligands and catalysts in asymmetric synthesis. The core structure, combining a chiral pyrrolidine unit with a coordinating methanol (B129727) group, makes these compounds effective in controlling the stereochemical outcome of chemical reactions.

One significant area of research is their use in enantioselective additions of organometallic reagents to aldehydes and other electrophiles. For instance, analogs like (S)-diphenyl(1-methylpyrrolidin-2-yl)methanol have been successfully used as chiral catalysts in the addition of dialkylzinc reagents to alkynyl aldehydes, producing optically active secondary alkynyl alcohols with high enantiomeric excess. researchgate.net Similarly, diphenyl(pyrrolidin-2-yl)methanol, also known as diphenylprolinol, is a well-known organocatalyst and ligand. nih.gov

The modular nature of the synthesis of such compounds allows for the creation of diverse libraries of 3-D fragments for use in fragment-based drug discovery. chemrxiv.org These fragments, which often contain a cyclic scaffold like pyrrolidine linked to an aromatic ring, are valuable starting points for the development of new therapeutic agents. chemrxiv.org For example, such fragments have been successfully validated in targets like the SARS-CoV-2 main protease. chemrxiv.org

Historical Perspectives on Phenyl-Pyrrolidine Methanol Systems in Synthetic Chemistry

The development of phenyl-pyrrolidine methanol systems is rooted in the broader history of synthetic methodology in medicinal and organic chemistry. An analysis of synthetic reactions used over the past few decades reveals a trend towards the use of robust and reliable reactions, with a significant number of amide bond formations and a decrease in the synthesis of heterocycles from scratch, likely due to the increased commercial availability of functionalized building blocks. acs.org

The synthesis of chiral pyrrolidine-2-yl-methanol derivatives has been a subject of interest for their utility as versatile building blocks in the synthesis of pharmacologically active compounds. google.com Historically, methods for producing these compounds in high optical purity have been sought after. One established method involves the use of a Weinreb amide intermediate, which is then reacted with a Grignard reagent and subsequently hydrogenated to yield the desired chiral product. google.com

The evolution of synthetic strategies highlights a continuous effort to develop more efficient and stereoselective methods. While foundational reactions remain prevalent, the introduction of new catalytic systems and methodologies, such as those involving rhodium-catalyzed C-H activation, continues to expand the toolkit available to synthetic chemists for creating complex molecules like those in the phenyl-pyrrolidine methanol family. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B1601625 (2-Pyrrolidin-1-ylphenyl)methanol CAS No. 73051-88-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-pyrrolidin-1-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIYEQQTAPJDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90515416
Record name [2-(Pyrrolidin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73051-88-4
Record name [2-(Pyrrolidin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(pyrrolidin-1-yl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Mechanistic Investigations

Approaches to the Synthesis of (2-Pyrrolidin-1-ylphenyl)methanol

The synthesis of the target compound, this compound, can be achieved through several strategic pathways. These methods primarily focus on the formation of the alcohol functionality from a carbonyl precursor or the construction of the pyrrolidine (B122466) ring onto a pre-functionalized benzene (B151609) ring.

A prevalent method for synthesizing this compound involves the reduction of 2-(pyrrolidin-1-yl)benzaldehyde. This transformation is typically accomplished using a reducing agent like sodium borohydride (B1222165) in an alcohol-based solvent. A significant challenge in this approach is achieving selective reduction of the aldehyde group without altering the pyrrolidine ring or other substituents on the aromatic ring. The synthesis of the 2-(pyrrolidin-1-yl)benzaldehyde precursor itself can present hurdles. It is often prepared via a nucleophilic aromatic substitution reaction between 2-fluorobenzaldehyde (B47322) and pyrrolidine, catalyzed by a base such as potassium carbonate. Careful optimization of reaction conditions, including temperature and solvent, is crucial to maximize the yield and prevent the formation of unwanted byproducts. beilstein-journals.org

Another established route starts from S-proline and involves the reduction of a chiral benzoyl pyrrolidine. However, this method can result in mixtures of erythro/threo isomers depending on the reducing agent used, necessitating further purification steps. google.com

Alternative synthetic strategies offer flexibility and can overcome some of the challenges of traditional routes. One such approach is the Buchwald-Hartwig amination. wikipedia.orgrsc.orglibretexts.orgresearchgate.net This palladium-catalyzed cross-coupling reaction can form the C-N bond between a (2-bromophenyl)methanol derivative and pyrrolidine. The wide commercial availability of substituted bromophenylmethanols makes this a versatile option. wikipedia.orgnih.gov

Another powerful alternative involves the use of organometallic reagents. For example, a Grignard reagent, such as phenylmagnesium bromide, can react with an appropriate carbonyl compound to form the desired alcohol. missouri.eduyoutube.comyoutube.comyoutube.com Specifically, the reaction of 2-(pyrrolidin-1-yl)phenylmagnesium bromide with formaldehyde (B43269) would yield this compound. Similarly, the corresponding organolithium reagent could be used. The primary challenge with these methods is the handling of the highly reactive and moisture-sensitive organometallic intermediates. missouri.edu

A process has also been described that starts from S-proline, proceeds through a Weinreb amide intermediate, which then reacts with a Grignard reagent and is subsequently hydrogenated to yield chiral pyrrolidine-2-yl-methanol derivatives. google.com

Synthesis of Structurally Related Pyrrolidine Derivatives

The synthesis of a diverse range of pyrrolidine derivatives is crucial for exploring structure-activity relationships and developing new chemical entities. The following sections outline key reactions for constructing and functionalizing the pyrrolidine ring.

The Paal-Knorr synthesis is a classic and fundamental method for forming the pyrrole (B145914) ring, which can be subsequently reduced to pyrrolidine. organic-chemistry.orgwikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) under neutral or weakly acidic conditions. organic-chemistry.orgalfa-chemistry.com While direct application to this compound is complex, it is a cornerstone for creating the N-substituted pyrrolidine core in many related molecules. alfa-chemistry.comorganic-chemistry.org The mechanism involves the amine attacking the carbonyl groups to form a ring, which then dehydrates. wikipedia.orgalfa-chemistry.com A drawback of this method can be the accessibility of the 1,4-dicarbonyl precursor and the often harsh acidic conditions required for cyclization. alfa-chemistry.com

More recent methods, such as [3+2] cycloaddition reactions involving azomethine ylides with alkenes, provide a powerful and stereoselective route to a wide array of pyrrolidine derivatives. nih.govmdpi.com

Friedel-Crafts acylation is an effective electrophilic aromatic substitution for functionalizing aromatic rings, including those attached to a pyrrolidine moiety. organic-chemistry.orgmasterorganicchemistry.comgoogle.com This reaction can introduce a keto group onto an N-arylpyrrolidine using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. organic-chemistry.orgkhanacademy.org This newly introduced ketone can then be reduced to an alcohol, providing a pathway to structures analogous to this compound. A key consideration in Friedel-Crafts acylation is controlling the regioselectivity, as the pyrrolidine group directs acylation to the ortho and para positions. capes.gov.brnih.gov

Reaction Reactants Catalyst Product Key Features
Friedel-Crafts AcylationArene, Acyl Halide/AnhydrideLewis Acid (e.g., AlCl₃)Acylated AreneForms C-C bond; product is deactivated to further substitution. organic-chemistry.orgmasterorganicchemistry.com
Nucleophilic CatalysisPyrroles/Indoles, Acyl Source1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)C-Acylated Pyrrole/IndoleHigh regioselectivity; acts as a nucleophilic organocatalyst. capes.gov.brnih.gov

Pyrrolidine-2-ones, also known as γ-lactams, are versatile intermediates in the synthesis of pyrrolidine derivatives. rdd.edu.iq They can be synthesized through the cyclization of γ-amino esters, which can be formed from the Lewis acid-catalyzed opening of a donor-acceptor cyclopropane (B1198618) with primary amines. mdpi.com This is followed by in situ lactamization. mdpi.com

Another approach involves a one-pot Ugi reaction of allenoic acids, primary amines, isocyanides, and aldehydes, followed by a regioselective 5-exo-dig cyclization to yield pyrrolidin-5-one-2-carboxamides. acs.org The reduction of the lactam functionality in pyrrolidin-2-one provides a direct route to the corresponding pyrrolidine.

Starting Materials Reaction Type Key Intermediates/Conditions Product Reference
Donor-Acceptor Cyclopropanes, Primary AminesLewis Acid-Catalyzed Ring Opening, Lactamizationγ-amino esters1,5-Substituted Pyrrolidin-2-ones mdpi.com
Allenoic Acids, Primary Amines, Isocyanides, AldehydesUgi Reaction, 5-exo-dig CyclizationN-substituted-2-alleneamides, KOt-BuPyrrolidin-5-one-2-carboxamides acs.org
γ-Butyrolactone (GBL), Primary AminesCondensation/LactamizationHydroxyl butyl amide intermediate, High temperature (200-300°C)N-substituted Pyrrolidine-2-one rdd.edu.iq

Mechanistic Understanding of Key Synthetic Transformations

A thorough understanding of the reaction mechanisms governing the key bond-forming steps is crucial for optimizing reaction conditions and achieving the desired selectivity in the synthesis of this compound. Computational studies, particularly using Density Functional Theory (DFT), have provided invaluable insights into the intricate details of these transformations.

DFT calculations have been instrumental in elucidating the mechanisms and stereoselectivity of various reactions used to construct pyrrolidine frameworks. For instance, in the context of [3+2] cycloaddition reactions, DFT studies have been employed to analyze the transition state structures and energies of the different possible stereochemical pathways. researchgate.net These studies can reveal the subtle non-covalent interactions that dictate the facial selectivity of the cycloaddition, thereby explaining the observed diastereoselectivity.

Computational analysis of the [3+2] cycloaddition between a chiral N-tert-butanesulfinylazadiene and an azomethine ylide has shown that the interaction between the oxygen atom of the sulfinyl group and the metal atom of the dipole can significantly influence the transition state geometry, favoring one diastereomer over the other. acs.org

In the realm of palladium-catalyzed N-arylation of pyrrolidines, DFT studies can shed light on the elementary steps of the catalytic cycle, including oxidative addition, reductive elimination, and the role of the ligand. Theoretical studies on the conformational energies and vibrational assignments of pyrrolidine itself provide a fundamental basis for understanding its reactivity. acs.org

The selectivity of synthetic transformations leading to this compound is highly dependent on the reaction conditions and the nature of the catalyst employed. In palladium-catalyzed N-arylation reactions, the choice of phosphine (B1218219) ligand is paramount in controlling the efficiency and selectivity of the coupling. nih.govnih.govrsc.orgacs.org

The choice of base and solvent also plays a critical role. In the enantioselective α-arylation of N-Boc-pyrrolidine, the use of a specific chiral base and solvent system is crucial for achieving high enantioselectivity in the initial deprotonation step. organic-chemistry.org The subsequent palladium-catalyzed coupling is also sensitive to the reaction conditions, with the choice of palladium precursor and ligand being key determinants of the reaction's success. organic-chemistry.org

The following table highlights the influence of key parameters on the selectivity of relevant synthetic transformations.

Table 2: Influence of Reaction Parameters on Selectivity

ParameterInfluence on SelectivityExamples
Catalyst/Ligand The steric and electronic properties of the catalyst and its ligands are critical for controlling both chemo- and stereoselectivity. nih.govnih.govrsc.orgacs.orgIn Pd-catalyzed N-arylation, bulky, electron-rich phosphine ligands often enhance reaction rates and yields. nih.gov Chiral catalysts or ligands can induce enantioselectivity.
Solvent The polarity and coordinating ability of the solvent can influence reaction rates, equilibria, and the stability of intermediates.The choice of solvent can affect the aggregation state and reactivity of organometallic intermediates.
Base The strength and nature of the base can determine the position and extent of deprotonation, and can also participate in the catalytic cycle.In enantioselective deprotonation, the chiral base is the source of stereochemical information. organic-chemistry.org
Temperature Reaction temperature can affect the rates of competing reaction pathways and influence the position of equilibria.Lower temperatures are often used to enhance selectivity in kinetically controlled reactions.

Chemical Reactivity and Derivatization Studies

Reactivity Profiles of the (2-Pyrrolidin-1-ylphenyl)methanol Scaffold

The chemical nature of this compound is defined by the interplay of its three key components: the hydroxyl group, the pyrrolidine (B122466) nitrogen, and the phenyl ring. Each of these sites offers distinct opportunities for chemical modification.

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in this compound is a key site for a variety of chemical transformations. These reactions are fundamental to modifying the structure and properties of the molecule.

Oxidation: The hydroxymethyl group can be readily oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are effective for the selective oxidation to the corresponding aldehyde, 2-(pyrrolidin-1-yl)benzaldehyde. In contrast, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid can lead to the formation of 2-(pyrrolidin-1-yl)benzoic acid. lookchem.comnih.gov The ability to access both the aldehyde and carboxylic acid derivatives highlights the synthetic flexibility of this scaffold.

Esterification: The hydroxyl group undergoes esterification upon reaction with acyl chlorides or carboxylic anhydrides. google.com For instance, treatment with an acyl chloride in the presence of a base would yield the corresponding ester. This reaction is typically rapid and proceeds via a nucleophilic acyl substitution mechanism. biosynth.comorganicchemistrytutor.com

Etherification: The formation of an ether linkage can be achieved through reactions such as the Williamson ether synthesis. lookchem.comgoogle.comyoutube.com This involves deprotonating the alcohol with a strong base, like sodium hydride, to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, resulting in the formation of an ether.

Table 1: Representative Reactions of the Hydroxyl Group

Reaction TypeReagent(s)Product
Oxidation to AldehydePyridinium Chlorochromate (PCC)2-(Pyrrolidin-1-yl)benzaldehyde
Oxidation to Carboxylic AcidPotassium Permanganate (KMnO4)2-(Pyrrolidin-1-yl)benzoic acid
EsterificationAcyl Chloride (R-COCl), Base(2-(Pyrrolidin-1-yl)phenyl)methyl ester
Etherification1. NaH; 2. Alkyl Halide (R-X)1-((2-(alkoxymethyl)phenyl)pyrrolidine

Reactivity of the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a secondary amine, rendering it both basic and nucleophilic. This characteristic allows for a range of derivatization reactions.

Alkylation and Acylation: The lone pair of electrons on the nitrogen atom facilitates reactions with electrophiles. Alkylation with alkyl halides introduces a substituent on the nitrogen, leading to the formation of a quaternary ammonium (B1175870) salt. leah4sci.com Similarly, acylation with acyl chlorides or anhydrides results in the corresponding N-acyl derivative. These reactions are standard methods for modifying the properties of the pyrrolidine moiety.

Transformations of the Phenyl Moiety (e.g., Substitution Reactions)

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, with the existing substituents directing the position of incoming electrophiles. The pyrrolidinyl group is a strongly activating, ortho-, para-directing group due to the ability of the nitrogen's lone pair to donate electron density into the aromatic system through resonance. youtube.commasterorganicchemistry.commdpi.comgoogle.com The hydroxymethyl group is a weakly activating, ortho-, para-director. youtube.com

Given the ortho-position is already substituted, electrophilic attack is anticipated to be directed primarily to the positions ortho and para to the strongly activating pyrrolidinyl group. Therefore, reactions such as halogenation or nitration would be expected to yield predominantly 4- and 6-substituted derivatives of this compound.

Role as a Versatile Synthetic Intermediate

The multi-functional nature of this compound makes it a valuable building block in the synthesis of more elaborate molecules for various applications, including pharmaceuticals and materials science. libretexts.org

Preparation of Complex Organic Molecules

The pyrrolidine scaffold is a common feature in many biologically active compounds and approved drugs. Derivatives of pyrrolidine-methanol are utilized as precursors in the synthesis of pharmacologically active agents. leah4sci.com For instance, the structural motif present in this compound can be found in compounds designed as ligands for various biological targets. The ability to selectively modify the hydroxyl, nitrogen, and phenyl components allows for the systematic development of structure-activity relationships in drug discovery programs.

Accessing Diverse Chemical Libraries

The capacity for straightforward derivatization at multiple sites makes this compound an attractive scaffold for the generation of chemical libraries. Through combinatorial chemistry approaches, a wide array of analogs can be synthesized by reacting the parent molecule with diverse sets of reagents targeting the hydroxyl group, the pyrrolidine nitrogen, and the phenyl ring. This strategy enables the rapid exploration of chemical space to identify compounds with desired properties.

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of (2-Pyrrolidin-1-ylphenyl)methanol, offering detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformational dynamics and electronic environment of this compound. Studies have shown that the pyrrolidine (B122466) ring can adopt different conformations, and the nitrogen inversion on this moiety is a significant factor in its dynamic behavior. nih.gov The chemical shifts observed in both ¹H and ¹³C NMR spectra are sensitive to the solvent environment, indicating that the molecular geometry and the populations of stable conformers are solvent-dependent. researchgate.net

Conformational analyses, often aided by computational methods, help in understanding the spatial arrangement of the atoms. mdpi.com For instance, in related N-substituted pyrrolidine derivatives, the comparison between computed and experimental NMR chemical shifts has proven to be a valuable strategy for elucidating structures. researchgate.net The pyrrolidine ring, a key feature of the molecule, can exist in conformations such as Cγ-endo or Cγ-exo puckers. frontiersin.org The analysis of NMR data, including through-space interactions detected by Nuclear Overhauser Effect (NOESY) experiments, allows for the determination of predominant conformers in solution. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 7.20 - 7.60 115 - 145
CH₂ (benzyl) ~4.60 ~65
CH₂ (pyrrolidine, adjacent to N) ~3.30 ~53
CH₂ (pyrrolidine) ~2.00 ~26
OH Variable -

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry (MS) provides a unique "molecular fingerprint" of this compound by determining its mass-to-charge ratio, which confirms its molecular weight. High-resolution mass spectrometry (HR-MS) can further provide the exact molecular formula. mdpi.com Fragmentation patterns observed in the mass spectrum offer valuable structural information, revealing how the molecule breaks apart under ionization. This technique is crucial for confirming the identity of the compound and can be used to distinguish it from isomers. mdpi.com Modern MS techniques can generate vast amounts of data, creating a detailed chemical profile. tudelft.nl Deep learning frameworks are even being developed to translate MS/MS spectra into molecular fingerprint descriptors, enhancing the annotation of unknown compounds. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. oregonstate.edulibretexts.org The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key expected absorptions include:

O-H Stretch: A broad and strong band typically in the range of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group, often broadened due to hydrogen bonding. libretexts.orgcore.ac.uk

C-H Stretch (Aromatic): Absorptions usually found between 3000-3100 cm⁻¹. core.ac.uk

C-H Stretch (Aliphatic): Absorptions typically occurring in the 2850-2960 cm⁻¹ region.

C-N Stretch: This absorption for the tertiary amine is often found in the fingerprint region and can be more subtle to identify. libretexts.org

C-O Stretch: A strong band for the alcohol C-O bond is expected around 1000-1200 cm⁻¹. oregonstate.edu

The "fingerprint region" of the IR spectrum, below 1500 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule as a whole, further confirming its identity. oregonstate.edu

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹) Intensity
Alcohol O-H stretch 3200 - 3600 Strong, Broad
Aromatic C-H stretch 3000 - 3100 Medium
Alkane C-H stretch 2850 - 2960 Medium to Strong
Tertiary Amine C-N stretch 1020 - 1250 Medium to Weak
Alcohol C-O stretch 1000 - 1200 Strong
Aromatic C=C bend 1450 - 1600 Medium to Weak

Chromatographic Methods (LC-QTOF-MS, GC-MS) for Purity and Mixture Analysis

Chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for assessing the purity of this compound and analyzing it within complex mixtures. These hyphenated techniques separate the components of a sample before they are introduced into the mass spectrometer for detection and identification. This approach is particularly useful in metabolomics and for creating detailed chemical profiles of substances. tudelft.nl

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of the molecule's properties at an electronic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a popular and powerful computational method for investigating the electronic structure and reactivity of molecules like this compound. nih.govmdpi.com DFT calculations can be used to optimize the molecular geometry, predict spectroscopic properties, and calculate various electronic descriptors. researchgate.netbohrium.com

By calculating properties such as chemical potential, hardness, and electrophilicity, DFT can provide insights into the molecule's reactivity. nih.gov These calculations can also be used to study the stability of different conformers and the energy barriers for conformational changes. nih.gov The correlation between experimental data and DFT-calculated parameters, such as NMR chemical shifts and vibrational frequencies, is often excellent, validating the theoretical models used. researchgate.netresearchgate.netbohrium.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and can be easily polarized. malayajournal.org

For this compound, a DFT calculation would reveal the spatial distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich pyrrolidine and phenyl rings, which are the most probable sites for electrophilic attack. The LUMO would likely be distributed over the aromatic phenyl ring system. The calculated energies of these orbitals allow for the determination of the HOMO-LUMO gap and other quantum chemical descriptors.

Table 1: Illustrative FMO Analysis Data for this compound This table presents a hypothetical data set for illustrative purposes to show how FMO analysis results would be displayed.

ParameterEnergy (eV)Description
EHOMO-5.85Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability.
ELUMO-1.15Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability.
Energy Gap (ΔE)4.70ELUMO - EHOMO; correlates with chemical stability and reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. irjet.net It provides a map of the electrostatic potential on the electron density surface, which is invaluable for predicting how a molecule will interact with other chemical species. malayajournal.org The MEP map uses a color spectrum to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green represents areas of neutral potential. irjet.net

For this compound, an MEP map would likely show a region of high negative potential (red) around the oxygen atom of the methanol (B129727) group and the nitrogen atom of the pyrrolidine ring, due to the presence of lone pairs of electrons. These sites would be the preferred locations for hydrogen bonding and electrophilic interactions. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a likely site for nucleophilic attack. The aromatic ring would show a gradient of potential, influenced by the substituents.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

The NBO method calculates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction. For this compound, NBO analysis would be crucial for understanding:

Intramolecular Hydrogen Bonding: The interaction between the lone pair on the pyrrolidine nitrogen (donor) and the antibonding orbital of the O-H bond (acceptor), or between the oxygen lone pair and an adjacent C-H bond.

Hyperconjugative Interactions: Delocalization of electron density from the C-C or C-H bonds of the pyrrolidine ring into the antibonding orbitals of the phenyl ring, and vice versa. These interactions stabilize the molecule's conformation.

Table 2: Illustrative NBO Analysis Data for Key Intramolecular Interactions This table provides a hypothetical data set for illustrative purposes to show how NBO analysis results would be displayed.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP (1) Nσ(O-H)2.5Intramolecular Hydrogen Bond
σ (Cphenyl-Cmethanol)σ(Cphenyl-H)1.8Hyperconjugation
π (C=C)phenylπ*(C=C)phenyl20.5π-conjugation in aromatic ring

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can predict the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations would be instrumental in:

Conformational Analysis: Exploring the potential energy surface to identify the most stable conformers in different environments (e.g., in vacuum or in a solvent like water or methanol). This is particularly important due to the rotational freedom around the bonds connecting the phenyl ring, the pyrrolidine ring, and the methanol group.

Ligand Binding: If this molecule were to be studied as a potential ligand for a protein, MD simulations could model the binding process, predict the binding affinity, and identify the key intermolecular interactions (hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. Computational studies on related pyrrolidine derivatives have successfully used molecular docking and MD simulations to understand their interactions with biological targets. nih.govnih.gov

Prediction of Spectroscopic Properties (e.g., Time-Dependent DFT for Excitation/De-excitation)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the excited-state properties of molecules. nih.govresearchgate.net It is widely employed to predict electronic absorption spectra (UV-Vis) by calculating the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations could predict the absorption maxima (λmax) corresponding to the principal electronic transitions, such as π→π* transitions within the phenyl ring and n→π* transitions involving the lone pairs of the nitrogen and oxygen atoms. The results can be compared with experimentally measured UV-Vis spectra to validate the computational model. These calculations can be performed in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic transitions. researchgate.net

Table 3: Illustrative TD-DFT Predicted Electronic Transitions This table provides a hypothetical data set for illustrative purposes to show how TD-DFT results would be displayed.

Excited StateCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S12850.15HOMO → LUMO
S22600.08HOMO-1 → LUMO
S32200.45HOMO → LUMO+1

Hyperpolarizability Calculations for Non-Linear Optical Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is determined by its hyperpolarizability. Computational chemistry provides a direct way to calculate the first-order hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule.

Molecules with significant charge separation, often found in donor-π-acceptor systems, tend to have large hyperpolarizability values. For this compound, the pyrrolidine group can act as an electron donor and the phenyl ring as a π-system. While it lacks a strong acceptor group, computational analysis can still quantify its intrinsic NLO properties. DFT calculations can be employed to compute the static first-order hyperpolarizability. Studies on related compounds have shown that properties like polarizability and hyperpolarizability can be reliably calculated using DFT. banglajol.infouq.edu.au An increase in these values is often correlated with an increase in solvent polarity. banglajol.info

Design and Investigation of Derivatives and Analogs

Strategies for Chemical Modification and Functionalization

The chemical architecture of (2-Pyrrolidin-1-ylphenyl)methanol features three primary regions for modification: the phenyl ring, the pyrrolidine (B122466) moiety, and the methanol (B129727) carbon. Synthetic strategies are often designed to systematically alter these regions to probe their influence on the molecule's properties.

The phenyl ring is a common target for functionalization to modulate electronic properties, steric bulk, and potential interactions with receptor sites. Standard organic chemistry reactions are employed to introduce a wide array of substituents. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for this purpose.

In the synthesis of inhibitors for the ST2 (Stimulation-2) receptor, a key intermediate, 2-(4-bromophenyl)-1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine, was subjected to Buchwald-Hartwig cross-coupling with pyrrolidine and piperidine (B6355638) to install these amines at the 4-position of the phenyl ring. nih.gov Similarly, Suzuki coupling reactions have been used to append various boronic acids to chloro-substituted precursors, yielding a library of analogs with diverse phenyl ring decorations. acs.org These modifications include the introduction of electron-withdrawing groups like nitro (NO₂) and trifluoromethyl (CF₃), and electron-donating groups such as methoxy (B1213986) (OMe), to systematically probe the electronic requirements for biological activity. nih.govacs.org

The pyrrolidine ring offers opportunities for modification, primarily at the nitrogen atom, but also on the carbon framework itself. N-alkylation is a straightforward method to introduce various groups. google.com For example, N-benzyl and N-methyl derivatives have been synthesized via reactions with the corresponding alkyl halides. google.com

More complex modifications have been explored to develop inhibitors for targets like sphingosine (B13886) kinases (SphK). In one study, the pyrrolidine head group was N-alkylated with various substituted benzyl (B1604629) bromides. nih.gov Further diversification has been achieved by creating more complex scaffolds, such as pyrrolidine pentamine derivatives, which were analyzed as inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib). nih.gov These studies highlight that while the core pyrrolidine structure is often crucial, substitutions can fine-tune properties like potency and metabolic stability. nih.govnih.gov For instance, fluorination or methylation of the pyrrolidine ring can alter lipophilicity and reduce oxidative metabolism.

The hydroxyl group and the stereocenter at the methanol carbon are critical features for the biological activity of many derivatives. The synthesis of these chiral alcohol derivatives often involves the stereoselective reduction of a precursor ketone (an aroyl pyrrolidine). The choice of reducing agent can influence the diastereomeric ratio of the resulting alcohol. google.com A scalable process has been developed that involves the hydrogenation of an aroyl pyrrolidine derivative in the presence of a catalyst to yield the desired chiral (pyrrolidin-2-yl)methanol derivative with high enantiomeric purity (>99% ee). google.com

The hydroxymethyl group itself is often considered essential for activity. In the development of sphingosine kinase inhibitors, the 2-(hydroxymethyl)pyrrolidine head group was determined to be the most preferred for in vitro potency against SphK1. nih.gov Structure-activity relationship studies on AAC(6′)-Ib inhibitors also identified the S-hydroxymethyl group as a key functionality. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Applications

SAR studies are crucial for transforming a chemical scaffold into a targeted therapeutic agent. By systematically modifying the structure of this compound and assessing the impact on biological activity, researchers can build a comprehensive understanding of the molecular features required for a desired effect.

The nature and position of substituents on the this compound framework can have a dramatic effect on biological response.

Phenyl Ring Substituents: In the context of ST2 inhibition, substituents on the phenyl B-ring significantly modulated potency. nih.gov Placing a dimethyl amine, pyrrolidine, or piperidine group at the 4-position improved the inhibitory activity by 2- to 3-fold compared to the unsubstituted parent compound. nih.gov In contrast, a carboxylic acid at the same position led to reduced activity. nih.gov For USP1/UAF1 deubiquitinase inhibitors, electron-withdrawing groups like 3-CF₃ and 4-CF₃ on the phenyl ring rendered the compounds inactive, while an electron-donating 2-OMe group resulted in comparable activity to the lead compound. acs.org

Pyrrolidine Moiety Modifications: For AAC(6′)-Ib inhibitors, SAR studies revealed that while truncations of the molecule led to a loss of inhibitory activity, modifications to the functionalities and stereochemistry had varied effects. nih.gov The R1 position showed low tolerance to changes, including altering stereochemistry or replacing a phenyl with a methyl group. nih.gov

The following table summarizes selected SAR findings for different biological targets.

TargetScaffold ModificationSubstituentEffect on ActivityReference
ST2 4-position of Phenyl RingDimethyl amine, Pyrrolidine, Piperidine2-3 fold improvement in IC₅₀ nih.gov
ST2 4-position of Phenyl RingCarboxylic acidReduced activity nih.gov
USP1/UAF1 2-position of Phenyl Ring2-OMe (electron-donating)Maintained potency acs.org
USP1/UAF1 3- or 4-position of Phenyl RingCF₃ (electron-withdrawing)Inactive acs.org
AAC(6')-Ib R1 position of Pyrrolidine ScaffoldMethyl (replacing Phenyl)Loss of inhibitory activity nih.gov
SphK1 Pyrrolidine Head GroupReplacement with other hydroxylated pyrrolidinesMinimal loss of potency nih.gov

This table is generated based on data from the text and is for illustrative purposes.

The three-dimensional structure and conformational flexibility of this compound derivatives are key determinants of their biological activity. The stereochemistry at both the methanol carbon and within the pyrrolidine ring dictates how the molecule fits into a specific enzyme active site or receptor binding pocket. nih.gov

The stereochemistry at the pyrrolidine nitrogen, for example, can influence receptor selectivity and efficacy. In certain applications, a C2-symmetric configuration of the pyrrolidine moiety is advantageous as it reduces the number of possible diastereomeric transition states during catalytic processes, thereby enhancing stereochemical control. Molecular docking studies combined with biological assays have demonstrated a significant correlation between the calculated binding energy (ΔG) and the observed inhibitory activity, confirming that a favorable, low-energy binding conformation is essential for potency. nih.gov

Applications in Catalysis and Materials Science

(2-Pyrrolidin-1-ylphenyl)methanol as a Ligand in Transition Metal Catalysis

The presence of both nitrogen and oxygen atoms in this compound makes it a potential bidentate ligand for transition metals. Such ligands are crucial in catalysis as they can stabilize the metal center and influence the stereochemistry and reactivity of the catalytic process.

Chiral pyrrolidine (B122466) derivatives are cornerstones in the field of asymmetric synthesis, where they are used to create enantiomerically pure compounds. nih.govmdpi.com The general strategy involves using a chiral version of the ligand to control the three-dimensional arrangement of substrates around a metal center, thereby directing the reaction to form one enantiomer preferentially over the other.

While the broader class of chiral pyrrolidine-containing ligands is extensively used in asymmetric catalysis, specific research detailing the application of chiral this compound in this context is not widely available in the current scientific literature. Theoretically, a chiral version of this compound could be synthesized and employed in various asymmetric transformations.

In homogeneous catalysis, ligands like this compound can be used to create soluble metal complexes that catalyze reactions in the same phase as the reactants. For heterogeneous catalysis, such ligands can be anchored to a solid support, which allows for easy separation and recycling of the catalyst. A comprehensive review of the scientific literature indicates a lack of specific studies focusing on the use of this compound as a ligand in either homogeneous or heterogeneous catalysis.

Organocatalytic Applications

Organocatalysis is a branch of catalysis that uses small organic molecules as catalysts, avoiding the need for metal-based catalysts. nih.gov Pyrrolidine and its derivatives are among the most successful classes of organocatalysts, particularly in promoting asymmetric reactions. mdpi.com They typically operate by forming nucleophilic enamines or electrophilic iminium ions with carbonyl compounds.

A detailed search of the scientific literature does not yield specific examples of this compound being employed as an organocatalyst. While its pyrrolidine moiety is a key feature of many organocatalysts, its specific catalytic activity has not been reported.

Potential in Materials Science Applications

The functional groups present in this compound also suggest its potential as a building block for new materials with tailored properties.

The methanol (B129727) group in this compound could be used for polymerization reactions, potentially making it a monomer for producing polyesters or polyurethanes. The pyrrolidine and phenyl groups would then be incorporated into the polymer backbone, influencing its thermal and mechanical properties. However, there is no specific research available that demonstrates the use of this compound in the synthesis of polymeric materials.

Organic compounds with aromatic and heteroaromatic rings can exhibit interesting optical properties, such as nonlinear optical (NLO) behavior or fluorescence. These properties are valuable for applications in optoelectronics and imaging. The combination of the phenyl ring and the pyrrolidine group in this compound could potentially lead to such properties. At present, there is a lack of published research investigating the optical properties of materials derived from this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
CAS Number 73051-88-4
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Solubility Not specified in available literature

Biological and Medicinal Chemistry Research

Molecular Docking and Receptor Interactions

Molecular docking is a computational technique used to predict how a molecule binds to a receptor or enzyme active site. Such studies are crucial for understanding potential mechanisms of action and for designing more potent and selective drugs.

Prediction of Binding Modes and Affinities

No specific studies detailing the prediction of binding modes or experimentally determined binding affinities for (2-Pyrrolidin-1-ylphenyl)methanol were identified.

Identification of Potential Biological Targets

There are no available research publications that explicitly identify or propose biological targets for this compound. While the broader class of pyrrolidine-containing molecules is known to interact with a wide array of biological targets, specific data for this compound is absent.

Metabolic Stability and Pharmacokinetic Considerations

Investigations into the metabolic stability and pharmacokinetic profile of this compound have not been published in the available scientific literature. Therefore, no data on its absorption, distribution, metabolism, or excretion (ADME) can be provided.

Due to the absence of specific research findings for this compound in the requested areas, the generation of an article with the specified outline and content inclusions is not possible at this time.

Future Research Directions and Translational Perspectives

Advancements in Green Chemistry for Synthesis

Future research will likely prioritize the development of sustainable and environmentally friendly methods for synthesizing (2-Pyrrolidin-1-ylphenyl)methanol and related pyrrolidine (B122466) structures. The principles of green chemistry, which advocate for minimizing waste, reducing the use of hazardous substances, and improving energy efficiency, are becoming central to modern organic synthesis. acs.org

Microwave-Assisted Organic Synthesis (MAOS) for Pyrrolidine Scaffolds

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in medicinal chemistry and is a promising avenue for the synthesis of pyrrolidine-containing compounds. wikipedia.org This technology utilizes microwave irradiation to heat reaction mixtures, which can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. organic-chemistry.org The rapid heating rates associated with MAOS can sometimes lead to different outcomes or the formation of side products, but it remains a preferred technology for its time and energy efficiency. rsc.org The application of MAOS can transform multi-step, time-consuming syntheses into rapid and efficient processes, which is particularly advantageous in drug discovery for creating libraries of derivatives for screening. wikipedia.orgorganic-chemistry.org Research has demonstrated that MAOS is not only faster but can also be performed under solvent-free conditions, further contributing to its green credentials. organic-chemistry.orgcatalysis.blog

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Pyrrolidine-Fused Chlorin Derivative

Parameter Conventional Heating Microwave-Assisted Synthesis Source
Reaction Time 8 hours 4 hours rsc.org
Product Yield 50% 41% rsc.org

This table illustrates the significant reduction in reaction time offered by MAOS, a key principle of green chemistry.

Environmentally Benign Reaction Conditions

Beyond MAOS, future synthetic strategies will increasingly focus on adopting inherently safer and more sustainable reaction conditions. This includes the use of water as a reaction solvent, which is non-toxic, non-flammable, and inexpensive. researchgate.net The development of transition-metal-free reactions is another key area, as it avoids the use of potentially toxic and costly metal catalysts. researchgate.net For instance, methods for creating pyrrolidines using molecular iodine as the sole oxidant under mild conditions have been developed. researchgate.net

Development of Novel Therapeutic Agents with Enhanced Efficacy and Specificity

The pyrrolidine scaffold is a well-established feature in many biologically active compounds, making it a valuable starting point for the discovery of new drugs for a wide range of human diseases. nih.govresearchgate.netacs.org Future research on derivatives of this compound will focus on creating novel therapeutic agents with improved potency and, crucially, greater specificity to reduce off-target effects.

A key strategy involves the synthesis and evaluation of a library of analogues where the core structure is systematically modified. This allows for the establishment of a detailed structure-activity relationship (SAR). For example, research on a novel pyrrolidinyl-substituted pyranopiperazine scaffold for the kappa opioid receptor (KOR) demonstrated how modulating a specific part of the molecule could fine-tune its activity from a full agonist to a partial agonist. nih.gov This work also revealed that specific analogues exhibited differential G-protein bias versus β-arrestin recruitment, a critical aspect of modern pharmacology aimed at developing drugs with fewer side effects. nih.gov The stereochemistry of the pyrrolidine ring is a critical factor, as different stereoisomers can exhibit vastly different biological profiles due to the specific three-dimensional interactions with protein targets. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for a Pyrrolidinyl-Pyranopiperazine Scaffold

Compound Modification Receptor Binding (KOR) Functional Activity Key Finding Source
Core Scaffold Potent Partial to Full Agonism The scaffold is a viable KOR agonist. nih.gov
Piperazine R-group variation Modulated Potency Differential G-protein vs. β-arrestin recruitment Specificity and signaling bias can be tuned. nih.gov
Enantiomer Separation Similar Potency Differential Signaling Profiles Stereochemistry subtly influences receptor signaling. nih.gov

This table summarizes how systematic modification of a pyrrolidine-based scaffold can lead to agents with enhanced specificity, a key goal in modern drug development.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern drug discovery and chemical research. researchgate.net Future exploration of this compound and its derivatives will heavily rely on this integrated approach to accelerate the design-build-test-learn cycle.

Computational tools, such as molecular docking and density functional theory (DFT) calculations, can provide profound insights into how these molecules interact with biological targets at an atomic level. nih.govnih.gov For example, in the development of KOR agonists, docking models helped to visualize the specific hydrogen bonds and hydrophobic interactions between the pyrrolidine-containing ligand and the receptor. nih.gov These models can explain experimental observations, such as why certain analogues are more potent or selective, and can predict which new modifications are most likely to succeed. nih.govresearchgate.net In another study, DFT calculations were used to understand the selectivity of an enzymatic reaction that produces chiral pyrrolidines, suggesting that selectivity is controlled by the binding orientation of the substrate within the enzyme's active site. nih.gov This knowledge can then guide further experimental work, such as enzyme engineering or substrate modification, to improve the reaction's outcome.

This iterative process, where computational predictions guide experimental work and experimental results refine the computational models, is a highly efficient strategy for developing new compounds with desired properties, be they therapeutic agents or catalysts. researchgate.net

Exploration of New Catalytic Applications

The structure of this compound, containing a prolinol-like fragment, makes it an excellent candidate for exploration as an organocatalyst. Proline and its derivatives, particularly prolinols, are among the most powerful and versatile organocatalysts, capable of promoting a wide array of asymmetric reactions. organic-chemistry.orgrsc.orgnih.gov

The catalytic potential of these molecules stems from their ability to act as bifunctional catalysts. rsc.org The secondary amine of the pyrrolidine ring can form chiral enamine or iminium ion intermediates with carbonyl compounds, while the hydroxyl group can act as a hydrogen-bond donor to activate the reaction partner and help organize the transition state. rsc.orgresearchgate.net This dual activation mechanism is the basis for their success in catalyzing key carbon-carbon bond-forming reactions.

Future research could investigate the use of this compound and its analogues as catalysts in reactions such as:

Asymmetric Aldol Reactions: To create chiral β-hydroxy ketones. wikipedia.org

Asymmetric Michael Additions: For the conjugate addition of nucleophiles to α,β-unsaturated systems. rsc.org

Asymmetric Diels-Alder Reactions: To construct complex cyclic systems with high stereocontrol. rsc.org

Asymmetric Epoxidations: Of electron-deficient alkenes. rsc.org

Furthermore, these compounds could serve as chiral ligands for transition metals in a variety of metal-catalyzed processes. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in reactions like hydrogenations, C-H functionalizations, or cross-coupling reactions. nih.gov

Table 3: Potential Asymmetric Catalytic Applications for Prolinol-Type Scaffolds

Reaction Type Role of Catalyst Activation Mode Potential Product Source
Aldol Reaction Organocatalyst Enamine formation + H-bonding Chiral β-hydroxy carbonyls wikipedia.orgresearchgate.net
Michael Addition Organocatalyst Enamine/Iminium ion formation Chiral 1,5-dicarbonyls rsc.orgnih.gov
Diels-Alder Cycloaddition Organocatalyst Iminium ion formation Chiral cyclohexenes rsc.org
Asymmetric Hydrogenation Chiral Ligand Metal-ligand complex Chiral alcohols/amines

This table outlines the prospective catalytic utility of this compound based on the known reactivity of structurally similar prolinol catalysts.

Q & A

Q. What are the optimized synthetic routes for (2-Pyrrolidin-1-ylphenyl)methanol, and how do reaction conditions influence yield?

Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:

  • Route 1 : React 2-aminophenylmethanol with pyrrolidine under catalytic hydrogenation (10% Pd/C, H₂, 60°C) to form the pyrrolidine moiety. Yield depends on solvent polarity (e.g., ethanol vs. THF) and reaction time .
  • Route 2 : Use a Mitsunobu reaction between 2-hydroxyphenylmethanol and pyrrolidine with DIAD/TPP. This method avoids harsh conditions but requires stoichiometric control to minimize byproducts .
    Key factors : Temperature (>60°C reduces stereoselectivity), solvent (polar aprotic solvents improve nucleophilicity), and catalyst loading (excess Pd/C may degrade sensitive functional groups).

Q. How can researchers characterize the structural purity of this compound?

Answer: Combine analytical techniques :

  • NMR : ¹H NMR (DMSO-d₆) should show distinct peaks for the pyrrolidine ring (δ 1.8–2.1 ppm, multiplet) and benzylic -CH₂OH (δ 4.5–5.0 ppm). ¹³C NMR confirms quaternary carbons adjacent to nitrogen .
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities. ESI+ mode identifies [M+H]⁺ ions (calc. m/z 192.2).
  • X-ray crystallography : Resolve stereochemistry if chiral centers form during synthesis .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

  • Solubility : Highly soluble in polar solvents (DMSO, ethanol) but poorly in hexane. Aqueous solubility improves at pH <5 due to protonation of the pyrrolidine nitrogen .
  • Stability : Degrades under prolonged UV exposure (photooxidation of the alcohol group). Store in amber vials at -20°C under inert gas. Monitor via TLC (Rf 0.3 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the biological activity of this compound derivatives?

Answer:

  • Electron-withdrawing groups (e.g., -NO₂ at the para position) enhance antimicrobial activity (MIC ~5 µM against S. aureus) but reduce CNS permeability due to increased polarity .
  • Methylation of the pyrrolidine nitrogen increases lipophilicity (logP +0.5), improving blood-brain barrier penetration but lowering solubility .
    Methodology : Perform SAR using in vitro assays (e.g., bacterial growth inhibition) paired with computational docking (AutoDock Vina) to map interactions with target enzymes .

Q. How can contradictory data on the compound’s cytotoxicity be resolved?

Answer: Contradictions often arise from:

  • Cell-line specificity : Test across multiple lines (e.g., HepG2 vs. HEK293). For example, hepatocytes show higher sensitivity due to CYP450-mediated metabolism .

Q. What computational methods predict the metabolic fate of this compound?

Answer:

  • Phase I metabolism : Use SwissADME to predict oxidation sites (e.g., hydroxylation at the benzylic position). Validate with microsomal assays (human liver microsomes + NADPH) .
  • Phase II conjugation : Glucuronidation is likely at the -OH group. Simulate with GLORYx and confirm via LC-MS/MS (look for m/z +176.1 glucuronide adducts) .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

Answer:

  • Chiral centers : If the pyrrolidine adopts a non-planar conformation, enantiomers may show divergent binding to G-protein-coupled receptors (e.g., σ receptors).
  • Resolution : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to separate enantiomers. Test each for activity in calcium flux assays .

Q. What strategies mitigate solvent interference in NMR analysis of this compound?

Answer:

  • Deuterated solvent selection : DMSO-d₆ suppresses -OH proton exchange but may dissolve impurities. Use CDCl₃ for sharper peaks, but add D₂O to suppress broad alcohol signals .
  • Advanced techniques : ²D NMR (HSQC, HMBC) resolves overlapping signals. For example, HMBC correlates the benzylic -CH₂OH with aromatic carbons .

Q. How can researchers optimize catalytic systems for large-scale synthesis without compromising purity?

Answer:

  • Heterogeneous catalysis : Replace Pd/C with recyclable Ni nanoparticles (5 nm, SiO₂-supported) to reduce metal leaching. Achieves 85% yield with <0.1% residual metal .
  • Flow chemistry : Continuous-flow reactors (20°C, 10 bar H₂) minimize thermal degradation. In-line IR monitors reaction progress .

Q. What are the ethical and methodological considerations in ecotoxicology studies of this compound?

Answer:

  • Test organisms : Use Daphnia magna (OECD 202) and Aliivibrio fischeri (bioluminescence inhibition) to assess acute toxicity. EC₅₀ values >100 mg/L suggest low environmental risk .
  • Degradation studies : Perform photolysis (UV-C, 254 nm) and biodegradation (OECD 301F) to model environmental persistence. Detect intermediates via HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Pyrrolidin-1-ylphenyl)methanol
Reactant of Route 2
Reactant of Route 2
(2-Pyrrolidin-1-ylphenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.